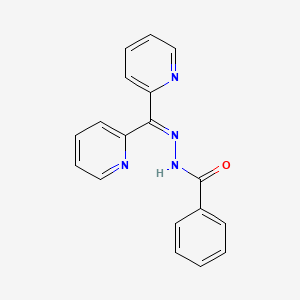

Di-2-pyridyl ketone benzoylhydrazone

Description

Di-2-pyridyl ketone benzoylhydrazone (DPKBH) is a tridentate hydrazone ligand synthesized by condensing di-2-pyridyl ketone with benzoyl hydrazide in ethanol . DPKBH forms stable complexes with transition metals such as Fe(II/III), Cu(II), Ni(II), Zn(II), and U(VI), with stoichiometries typically ranging from 1:1 to 1:2 (metal:ligand) . Its complexes are characterized by high molar absorptivity (e.g., 378 L·mol⁻¹·cm⁻¹ at 370 nm for Cu(II)-DPKBH) and stability constants (e.g., log β₂ = 10.34 for Fe(III)-DPKBH) .

DPKBH is widely used in analytical chemistry for spectrophotometric determination of metals in environmental, biological, and industrial samples due to its selectivity and sensitivity . For instance, it enables detection of uranium(VI) at concentrations as low as 0.02 µg·mL⁻¹ .

Properties

CAS No. |

101342-95-4 |

|---|---|

Molecular Formula |

C18H14N4O |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

N-(dipyridin-2-ylmethylideneamino)benzamide |

InChI |

InChI=1S/C18H14N4O/c23-18(14-8-2-1-3-9-14)22-21-17(15-10-4-6-12-19-15)16-11-5-7-13-20-16/h1-13H,(H,22,23) |

InChI Key |

JKDNNYIZVUOWOE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NN=C(C2=CC=CC=N2)C3=CC=CC=N3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=C(C2=CC=CC=N2)C3=CC=CC=N3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

DPKBH belongs to the di-2-pyridyl ketone hydrazone family, which includes derivatives with modified hydrazide substituents. Key analogues are compared below:

Analytical Performance

The table below highlights the analytical parameters of DPKBH and related ligands in metal determination:

Key Findings:

- Selectivity : DPKBH outperforms DPGH in cation range, forming complexes with both transition metals and actinides (e.g., U(VI)) .

- Sensitivity : DPKBH’s molar absorptivity for Cu(II) (378 L·mol⁻¹·cm⁻¹) is comparable to BPT (430 nm, 1.8 × 10⁴) but lower than HDpT derivatives optimized for Fe-mediated redox activity .

- Stability : Fe(III)-DPKBH complexes exhibit higher stability constants (log β₂ = 10.34) than salicyloylhydrazone analogues (log β₂ ~ 9.2), attributed to the benzoyl group’s electron-withdrawing effect .

Q & A

Q. What are the standard synthesis procedures for DPKBH, and how is purity validated?

DPKBH is synthesized by refluxing equimolar amounts of di-2-pyridyl ketone and benzoylhydrazide in absolute ethanol for 2 hours. The crude product is recrystallized from ethanol to achieve a melting point of 130–132°C. Purity is confirmed via elemental analysis and infrared (IR) spectroscopy, with IR peaks confirming the presence of hydrazone (-NH-N=C) and pyridyl moieties. Stock solutions (e.g., 10⁻² M in ethanol) are prepared for experimental use .

Q. Which spectroscopic and computational methods are used to characterize DPKBH?

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches) and confirms tautomeric forms (keto-enol).

- Elemental Analysis : Validates stoichiometry and purity.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict vibrational frequencies, hyperpolarizability, and π-electron delocalization across the pyridyl and hydrazone moieties. These are cross-validated with experimental IR data .

Q. How is DPKBH applied in spectrophotometric metal ion detection?

DPKBH forms a 1:2 complex with uranium(VI) in 50% ethanolic solution, exhibiting maximum absorbance at 377 nm. The method is linear over 0.2–12 µg mL⁻¹ for uranium(VI), with a detection limit of 0.01 mg/L. Applications include uranium quantification in monazite sand, leveraging competitive reagent systems to minimize interference .

Advanced Research Questions

Q. What are the coordination properties of DPKBH with transition metals, and how do structural variations affect binding?

DPKBH exhibits versatile coordination via its pyridyl N, hydrazonic O, and imine N atoms. It binds Cu(II) in neutral (N,N,O-tridentate) or monoanionic (N,N,O,O-tetradentate) forms, as shown in crystallographic studies (CCDC 695749). Tautomerism (keto-enol equilibrium) and pH influence coordination geometry, with Jahn-Teller distortions observed in octahedral Cu(II) complexes .

Q. How can DPKBH derivatives be tailored for enhanced adsorption or selectivity?

Modifying the hydrazone moiety (e.g., salicyloylhydrazone) improves adsorption on resins like Amberlite XAD-6. Such derivatives show pH-dependent binding capacities (e.g., 0.5–5.0 mg g⁻¹) and selectivity for Fe(III) over Al(III) in competitive media. Adsorption isotherms (Freundlich/Langmuir) and kinetic models (pseudo-second-order) guide optimization .

Q. What methodological challenges arise in ensuring selectivity for target metal ions (e.g., U(VI))?

Interference from Fe(III), Co(II), and anions (e.g., PO₄³⁻) requires masking agents like EDTA or citrate. pH optimization (4.5–6.0) and ethanol content (40–60% v/v) stabilize the U(VI)-DPKBH complex. Validation via standard addition or ICP-MS is recommended for complex matrices .

Q. How do computational models enhance understanding of DPKBH’s electronic properties?

DFT calculations reveal extended π-conjugation, contributing to nonlinear optical (NLO) behavior (hyperpolarizability β ≈ 3.8 × 10⁻³⁰ esu). HOMO-LUMO gaps (~3.5 eV) correlate with redox activity, explaining ligand-to-metal charge transfer in complexes .

Q. What redox mechanisms are associated with DPKBH-metal complexes in biological systems?

Iron complexes of DPKBH analogues (e.g., di-2-pyridyl ketone thiosemicarbazones) exhibit redox cycling between Fe(II)/Fe(III), generating ROS for anticancer activity. Cytotoxicity assays (IC₅₀ ≈ 5–20 µM) and DNA cleavage studies (via gel electrophoresis) validate therapeutic potential .

Q. How can discrepancies in reported coordination geometries (e.g., octahedral vs. square planar) be resolved?

Multi-technique approaches are critical:

- X-ray crystallography : Resolves bond lengths/angles (e.g., Cu-N ≈ 1.95–2.05 Å).

- ESR Spectroscopy : Identifies d⁹ Cu(II) geometries (g∥ ≈ 2.25, g⊥ ≈ 2.05).

- Electronic Absorption : d-d transitions (e.g., 600–700 nm for octahedral Cu(II)) .

Q. What parameters optimize DPKBH-based spectrophotometric assays for trace metal analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.